molecular formula C8H15NO2 B15242290 (1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate

(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate

Cat. No.: B15242290
M. Wt: 157.21 g/mol
InChI Key: WUSFTPRVCOZISP-XPUUQOCRSA-N
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Description

(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method involves the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate: The enantiomer of the compound with similar but distinct biological activities.

    Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.

Uniqueness

(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and other cyclopropane derivatives. This makes it a valuable compound for studying stereochemical effects in biological systems.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-5(2)6-4-8(6,9)7(10)11-3/h5-6H,4,9H2,1-3H3/t6-,8-/m0/s1

InChI Key

WUSFTPRVCOZISP-XPUUQOCRSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@]1(C(=O)OC)N

Canonical SMILES

CC(C)C1CC1(C(=O)OC)N

Origin of Product

United States

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